Yuehgesin C

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

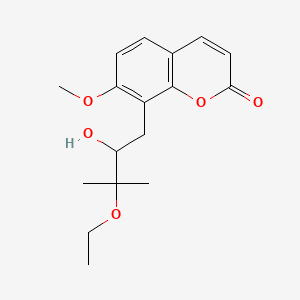

Yuehgesin C is a type of natural product classified as a flavonoid, specifically belonging to the category of flavone glycosides. It is isolated from various plant species, particularly those in the genus Gynostemma, which are known for their medicinal properties. The chemical structure of Yuehgesin C includes multiple hydroxyl groups and sugar moieties that contribute to its solubility and reactivity.

- Studies suggest Yuehgesin C might possess various biological activities, including antibacterial, antifungal, and anti-inflammatory properties [, ]. However, the exact mechanism of action for these effects remains under investigation.

- Future research might focus on how the functional groups in Yuehgesin C interact with biological targets to produce these effects.

- There is no readily available information on the specific safety hazards associated with Yuehgesin C.

- As with any new compound, proper handling procedures and safety precautions should be followed during research involving Yuehgesin C.

Natural Product:

8-(3-Ethoxy-2-hydroxy-3-methylbutyl)-7-methoxy-2H-chromen-2-one, also known as Yuehgesin C, is a natural product belonging to the class of coumarins. It has been isolated from the roots of the Murraya species, including Murraya exotica (commonly known as curry leaf tree) and Glycosmis pentaphylla [].

Limited Research:

- Hydrolysis: The glycosidic bonds can be hydrolyzed in the presence of acids or enzymes, releasing aglycone forms and sugars.

- Oxidation: The hydroxyl groups can be oxidized to form quinones or other oxidized derivatives.

- Reduction: Under reducing conditions, the ketone functionalities may be reduced to alcohols.

These reactions are significant as they can alter the biological activity of the compound and its derivatives.

Yuehgesin C exhibits a range of biological activities:

- Antioxidant Activity: It has been shown to scavenge free radicals, thereby protecting cells from oxidative stress.

- Anti-inflammatory Effects: Research indicates that Yuehgesin C can inhibit pro-inflammatory cytokines, contributing to its potential therapeutic effects in inflammatory diseases.

- Antimicrobial Properties: Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in treating infections.

These activities make Yuehgesin C a candidate for further pharmacological exploration.

The synthesis of Yuehgesin C can be approached through both natural extraction and synthetic organic chemistry:

- Natural Extraction: The compound is typically extracted from plant materials using solvents like ethanol or methanol. This method involves maceration or refluxing the plant material followed by purification techniques such as chromatography.

- Synthetic Approaches: Chemists have developed synthetic routes involving multi-step reactions that mimic the natural biosynthesis pathways. These may include:

- Condensation Reactions: To form the flavonoid backbone.

- Glycosylation Reactions: To attach sugar moieties.

These synthetic methods allow for the production of analogs with potentially enhanced biological properties.

Yuehgesin C has several applications across different fields:

- Pharmaceuticals: Due to its antioxidant and anti-inflammatory properties, it is being investigated for use in dietary supplements and pharmaceuticals aimed at chronic diseases.

- Cosmetics: Its antioxidant properties make it an attractive ingredient in skincare formulations aimed at reducing oxidative damage.

- Food Industry: As a natural preservative, it may be used to enhance the shelf life of food products due to its antimicrobial properties.

Yuehgesin C shares structural and functional similarities with other flavonoids and glycosides. Here are some comparable compounds:

| Compound Name | Structure Type | Biological Activity | Unique Features |

|---|---|---|---|

| Quercetin | Flavonoid | Antioxidant, anti-inflammatory | Widely studied; abundant in fruits |

| Rutin | Flavonoid Glycoside | Antioxidant, vascular protective | Contains a sugar moiety |

| Kaempferol | Flavonoid | Antioxidant, anticancer | Found in many edible plants |

| Apigenin | Flavonoid | Anti-inflammatory, anticancer | Exhibits neuroprotective effects |

Uniqueness of Yuehgesin C

While similar compounds exhibit overlapping biological activities, Yuehgesin C's unique combination of structural features and specific biological effects distinguishes it from others. Its potential for synergistic effects when combined with other phytochemicals also enhances its appeal for therapeutic applications.